3-Chloro-4-ethoxybenzoic acid
Overview
Description
3-Chloro-4-ethoxybenzoic acid is a chemical compound with the molecular formula C9H9ClO3 . It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da . It is used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain .
Synthesis Analysis
The synthesis of this compound involves organic building blocks . The compound has a linear formula of CH3CH2OC6H3ClCO2H and a CAS Number of 213598-15-3 . It is also related to the compound Ethyl 3-chloro-4-ethoxybenzoate, which has a linear formula of CH3CH2OC6H3ClCO2CH2CH3 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula CH3CH2OC6H3ClCO2H . The compound has a molecular weight of 200.62 g/mol .Chemical Reactions Analysis
This compound is used in the synthesis of COX-2 inhibitors . These inhibitors are a type of NSAID used in the treatment of inflammation or pain .Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.62 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 46.5 Ų .Scientific Research Applications
Chlorination of Aromatic Groups
A study conducted by Niedan, Pavasars, and Oberg (2000) investigated the chlorination of aromatic groups in fulvic acid using chloroperoxidase. This included the methyl esters of various benzoic acids, such as 4-ethoxybenzoic acid, and their chlorinated analogues like 3-chloro-4-ethoxybenzoic acid. This research is significant in understanding the chlorination processes in soil and surface water samples, as it explored the formation of chlorinated groups within macromolecules (Niedan, Pavasars, & Oberg, 2000).
Synthesis of Xanthydrol
Bo (2012) conducted research focusing on the synthesis of xanthydrol, where 2-ethoxybenzoic acid, a compound related to this compound, was used as a starting material. The study highlighted the importance of using phosphoryl chloride as a catalyst, showcasing a method that reduces environmental contamination and lowers costs (Bo, 2012).
In Situ Synthesis of Nanocomposites
Lee et al. (2005) explored the in situ synthesis of poly(ethylene terephthalate) (PET) nanocomposites using functionalized multiwalled carbon nanotubes (MWNTs) with 4-ethoxybenzoic acid. This study offers insights into how similar compounds like this compound could be utilized in the development of advanced materials (Lee et al., 2005).
Degradation by Gamma Irradiation
Chu and Wang (2016) investigated the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in treated effluent. This study is relevant for understanding the environmental impact and degradation processes of similar compounds, such as this compound (Chu & Wang, 2016).
Encapsulation of Flavor Molecules
Hong, Oh, and Choy (2008) conducted a study on the encapsulation of flavor molecules, particularly 4-hydroxy-3-methoxybenzoic acid, into layered inorganic nanoparticles for controlled flavor release. This research offers potential applications for similar compounds like this compound in the food industry (Hong, Oh, & Choy, 2008).
Properties
IUPAC Name |
3-chloro-4-ethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJYTDQPWANJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352195 | |
Record name | 3-Chloro-4-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-15-3 | |
Record name | 3-Chloro-4-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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